3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride
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Overview
Description
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials such as 1,3-dimethyl-4-propylpiperidine.
Substitution Reactions: The phenol group is introduced through substitution reactions, often using phenol derivatives under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Techniques: Such as crystallization and chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common due to the activated phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
Quinones: From oxidation of the phenol group.
Reduced Piperidine Derivatives: From reduction reactions.
Substituted Phenols: From electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity and signaling pathways.
Inhibiting Enzymes: Affecting enzyme activity and metabolic processes.
Altering Cellular Functions: Through interactions with cellular components and pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Such as 1,3-dimethyl-4-propylpiperidine and other substituted piperidines.
Phenol Derivatives: Compounds with similar phenol groups but different substituents on the piperidine ring.
Uniqueness
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a phenol group makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H26ClNO |
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Molecular Weight |
283.83 g/mol |
IUPAC Name |
3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14;/h5-7,11,13,18H,4,8-10,12H2,1-3H3;1H |
InChI Key |
GUSQVRBQQVKTMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
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